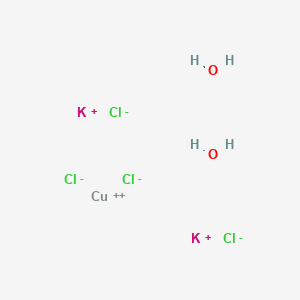
Potassium tetrachlorocupurate(II) dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized by the slow evaporation of a solution containing potassium chloride and copper(II) chloride in a 2:1 molar ratio. The reaction typically occurs in an aqueous medium, and the resulting crystals are collected and dried .
Industrial Production Methods
Industrial production of copper;dipotassium;tetrachloride;dihydrate follows similar principles but on a larger scale. The process involves dissolving potassium chloride and copper(II) chloride in water, followed by controlled evaporation to obtain the crystalline product .
Chemical Reactions Analysis
Types of Reactions
Potassium tetrachlorocupurate(II) dihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion in the compound can participate in redox reactions, changing its oxidation state.
Substitution Reactions: The chloride ions can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium sulfite and oxidizing agents like hydrogen peroxide.
Substitution: Ligands such as ammonia or ethylenediamine can be used to replace chloride ions under controlled conditions.
Major Products Formed
Oxidation-Reduction: The major products depend on the specific redox reaction but can include different copper oxidation states.
Substitution: The products include new coordination complexes with different ligands.
Scientific Research Applications
Potassium tetrachlorocupurate(II) dihydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving copper complexes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial effects.
Industry: Utilized in the manufacturing of pigments and other copper-based products
Mechanism of Action
The mechanism of action of copper;dipotassium;tetrachloride;dihydrate involves its interaction with molecular targets such as enzymes and proteins. The copper ion can bind to active sites, altering the function of the target molecules. This interaction can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Cesium tetrachloridocuprate(II)
- Ammonium tetrachloridocuprate(II)
- Rubidium tetrachloridocuprate(II)
- Iron(II) tetrachloridocuprate(II)
Uniqueness
Potassium tetrachlorocupurate(II) dihydrate is unique due to its specific crystalline structure and the presence of both potassium and copper ions. This combination provides distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
copper;dipotassium;tetrachloride;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2K.2H2O/h4*1H;;;;2*1H2/q;;;;+2;2*+1;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLOTAGCTPEFOF-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuH4K2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648455 |
Source


|
| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10085-76-4 |
Source


|
| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
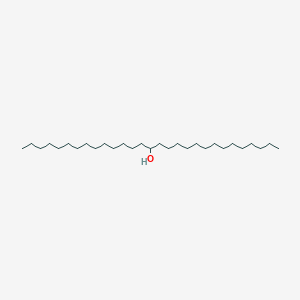
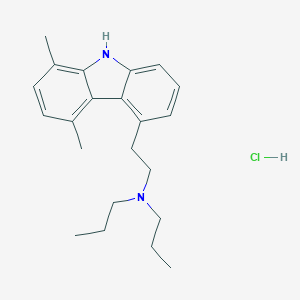
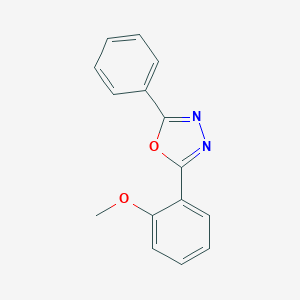
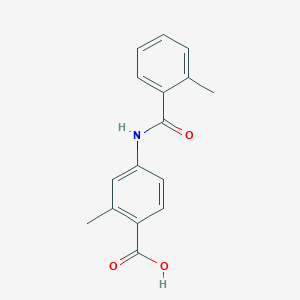
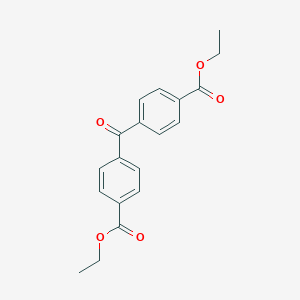
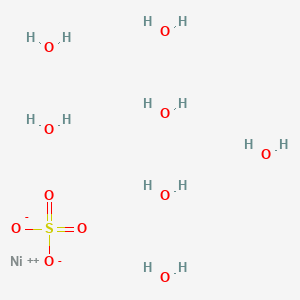
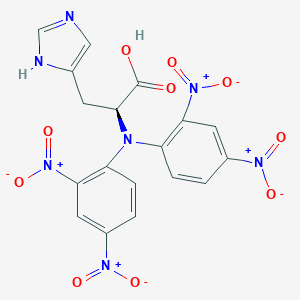
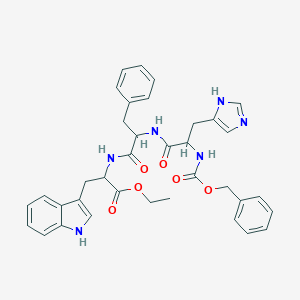
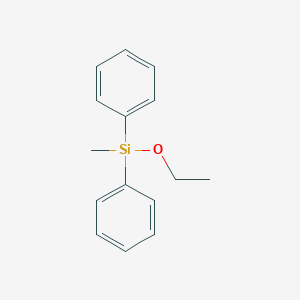
![4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol](/img/structure/B158616.png)
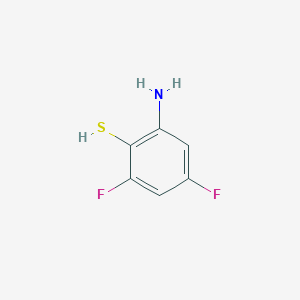
![diethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B158618.png)

![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)
